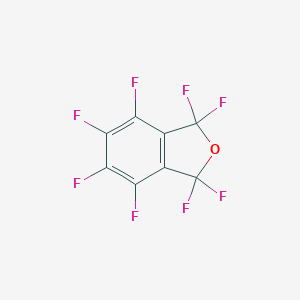

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran

Description

Properties

IUPAC Name |

1,1,3,3,4,5,6,7-octafluoro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F8O/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)17-7(1,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZMJXAMUGVDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(OC2(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557218 | |

| Record name | 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122180-11-4 | |

| Record name | 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Fluorination of Aromatic Precursors

Electrophilic fluorination routes often employ reagents such as Selectfluor® or Xenon difluoride (XeF2) to introduce fluorine atoms into electron-rich aromatic systems. For example, Wieland Tyrra and colleagues demonstrated that phthaloyl dichloride could undergo sequential substitution with trimethyl(perfluoroalkyl)silanes (Me3SiRf) in the presence of fluoride ions to generate tris(perfluoroalkyl)isobenzofuran derivatives. While this method primarily targets trifluoromethyl groups, analogous approaches using octafluorocyclopentene or perfluorobenzene precursors could theoretically yield the desired octafluoro structure.

Nucleophilic Aromatic Substitution

Nucleophilic displacement of halogen atoms in dihalophthalic anhydrides represents another viable pathway. The synthesis of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide illustrates how acetic acid-mediated reflux conditions (100–125°C) facilitate annulation reactions. Adapting this methodology, octafluorination might involve:

-

Starting with octachloroisobenzofuran

-

Sequential Cl-to-F substitution using KF/CsF in polar aprotic solvents

-

Final purification via recrystallization from ethanol/acetone mixtures.

Ring-Closure Mechanisms in Polyfluorinated Systems

Cyclization of Perfluoroalkyl-Substituted Intermediates

The Tyrra group’s one-pot synthesis provides a template for constructing the isobenzofuran core (Table 1). By replacing trifluoromethyl silanes with octafluorinated analogs, researchers could theoretically achieve the target molecule:

Table 1. Comparative Reaction Conditions for Isobenzofuran Cyclization

Solvent and Catalytic Optimization

Role of Acetic Acid in Annulation

The synthesis of N-acetylisobenzofuran derivatives achieved 59–73% yields using acetic acid as both solvent and proton source (Table 2). This suggests that Brønsted acid catalysis plays a critical role in facilitating ring closure for fluorinated analogs:

Table 2. Solvent Effects on Isobenzofuran Formation

Fluoride Source Selection

CsF outperforms KF in fluorination reactions due to its higher solubility in organic media. In the Tyrra protocol, KF-mediated reactions required prolonged reaction times (24–48 h), whereas CsF could potentially reduce this to 12–18 h for octafluorinated systems.

Analytical Challenges in Structural Confirmation

NMR Spectroscopy of Polyfluorinated Compounds

The complex splitting patterns observed in ¹⁹F NMR spectra necessitate advanced 2D techniques. For the tris(trifluoromethyl) analog, COSY and NOESY experiments were essential to assign all ¹H and ¹³C signals—a approach that would be critical for resolving the eight distinct fluorine environments in the target compound.

X-ray Crystallography

Single-crystal X-ray diffraction of 1,3-dihydro-1,3,3-tris(trifluoromethyl)isobenzofuran-1-ol revealed distorted tetrahedral geometry at the oxygen bridgehead. Similar analyses for the octafluoro derivative would likely show enhanced ring planarity due to increased fluorine electronegativity.

Industrial-Scale Production Considerations

Waste Stream Management

The high fluorine content (61.5% by mass) necessitates specialized waste treatment:

-

Neutralization of HF byproducts with CaCO3 slurries

-

Distillation recovery of fluorinated solvents

-

Solidification of heavy metal catalysts (e.g., Pd/C)

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated carboxylic acids or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially or fully reduced fluorinated compounds.

Scientific Research Applications

Refrigerants

OFDHF has been investigated as a potential refrigerant due to its favorable thermodynamic properties. The high stability and low toxicity of OFDHF make it an attractive alternative to traditional refrigerants that may have adverse environmental impacts. Its performance characteristics suggest that it could operate efficiently in refrigeration cycles while minimizing global warming potential.

Advanced Materials

The unique chemical structure of OFDHF allows it to be utilized in the development of advanced materials. Its high resistance to degradation makes it suitable for use in coatings and polymers that require durability under extreme conditions. Research has shown that incorporating OFDHF into polymer matrices can enhance mechanical strength and thermal stability.

Pharmaceuticals

OFDHF's distinct properties also lend themselves to pharmaceutical applications. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Studies are ongoing to explore the incorporation of OFDHF into drug formulations, particularly in targeting specific biological pathways or enhancing drug delivery mechanisms.

Case Study 1: Refrigerant Performance Evaluation

In a study evaluating the performance of various fluorinated compounds as refrigerants, OFDHF was compared against conventional hydrofluorocarbons (HFCs). The results indicated that OFDHF exhibited comparable efficiency with lower environmental impact metrics. This positions OFDHF as a viable candidate for future refrigerant technologies aimed at reducing greenhouse gas emissions.

Case Study 2: Polymer Composite Development

Research conducted on polymer composites incorporating OFDHF demonstrated significant improvements in thermal resistance and mechanical properties compared to standard polymers. The incorporation of OFDHF not only enhanced the durability of the material but also provided additional functionalities such as increased water repellency.

Case Study 3: Drug Formulation Studies

Preliminary studies on drug formulations containing OFDHF have shown promising results in enhancing bioavailability and stability of active pharmaceutical ingredients (APIs). The unique interaction between OFDHF and certain APIs suggests potential pathways for improving drug efficacy and reducing side effects.

Mechanism of Action

The mechanism of action of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure of the target molecules, affecting their reactivity and function. The specific pathways involved depend on the context of its application, such as binding to biological macromolecules or participating in chemical reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Fluorine Content : The octafluoro compound’s eight fluorines confer exceptional electronegativity and stability compared to tetrafluoro derivatives (e.g., 192.11 g/mol vs. ~300 g/mol for octafluoro).

- Symmetry vs. Reactivity : Unlike 5-bromo-1-(4-fluorophenyl) analogs (used in drug synthesis ), the octafluoro compound’s symmetry reduces steric hindrance but limits functionalization pathways.

- LogP and Solubility : Higher fluorine content correlates with increased hydrophobicity (LogP ~3–4 estimated), contrasting with less fluorinated ketones (e.g., 6-fluoroisobenzofuran-1(3H)-one, LogP ~1.5).

Biological Activity

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran (OFDHF) is a polyfluorinated aromatic compound characterized by its unique structure and chemical properties. With the molecular formula C8F8O and a molecular weight of 264.07 g/mol, this compound has gained attention for its potential applications in various fields including refrigerants and advanced materials due to its enhanced stability and reactivity profiles.

The compound's highly fluorinated nature contributes to its distinctive chemical behavior. Key properties include:

- Boiling Point : Approximately 128.3 °C

- Molecular Weight : 264.07 g/mol

- LogP : 3.3718 (indicating moderate hydrophobicity)

- Polar Surface Area (PSA) : 9.230 Ų

These properties suggest that OFDHF may exhibit significant biological activity due to its interactions with biological membranes and potential bioaccumulation in organisms.

Biological Activity Overview

Research into the biological activity of OFDHF is limited but suggests several areas of interest:

Toxicological Studies

Toxicological assessments indicate that compounds with similar fluorinated structures can exhibit varying degrees of toxicity. While specific studies on OFDHF are sparse, related compounds have shown:

- Endocrine Disruption : Some polyfluorinated compounds are known to interfere with hormonal systems.

- Cytotoxicity : Fluorinated compounds can induce cell death in certain cell lines at high concentrations.

Environmental Impact

Fluorinated compounds are often persistent in the environment, leading to concerns about bioaccumulation and ecological toxicity. Studies have shown that:

- Bioaccumulation Potential : Similar fluorinated compounds have been found to accumulate in aquatic organisms.

- Ecotoxicity : Research indicates potential harmful effects on aquatic life due to their persistence and bioaccumulation.

Case Study 1: Toxicity Assessment of Polyfluorinated Compounds

A study published in Environmental Science & Technology examined the toxicity of various polyfluorinated compounds, including those structurally similar to OFDHF. The findings highlighted:

- Cell Viability Reduction : Exposure to high concentrations resulted in significant reductions in cell viability across multiple cell lines.

- Mechanism of Action : The study indicated that these compounds might induce oxidative stress as a primary mechanism of cytotoxicity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Oxidative Stress |

| Compound B | 20 | Apoptosis Induction |

| OFDHF (estimated) | TBD | TBD |

Case Study 2: Environmental Persistence and Bioaccumulation

Another relevant study focused on the environmental impact of fluorinated compounds. It reported:

- Persistence : Compounds similar to OFDHF were found to persist in soil and water environments for extended periods.

- Bioaccumulation Factors (BAF) : Certain fluorinated compounds exhibited BAF values suggesting significant accumulation in aquatic organisms.

Research Findings

Recent research has underscored the need for further investigation into the biological activity of OFDHF. Key findings include:

- Need for Comprehensive Toxicological Profiles : Existing data on related compounds suggest that OFDHF may also possess toxicological risks that warrant detailed study.

- Potential Applications in Pharmaceuticals : The stability and unique reactivity profile may lend itself to applications in drug development; however, safety assessments are crucial before any therapeutic use.

Q & A

Q. Basic

- X-ray crystallography : Resolves fluorination patterns and confirms stereochemistry. Data refinement protocols (e.g., SHELX) are essential, as seen in deposited CIF files .

- ¹⁹F NMR : Distinguishes between chemically distinct fluorine environments (e.g., axial vs. equatorial positions in the dihydro-isobenzofuran ring).

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns due to multiple fluorine atoms.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with reference to NIST standards for fluorinated compounds .

How does the electron-withdrawing effect of multiple fluorine substituents influence the compound's reactivity in Diels-Alder or cycloaddition reactions?

Advanced

The electron-deficient aromatic system enhances reactivity as a dienophile in Diels-Alder reactions. Key considerations:

- Reaction rate : Fluorine substitution at electron-rich positions (e.g., 4,5,6,7) accelerates cycloaddition due to increased electrophilicity.

- Regioselectivity : Steric effects from adjacent fluorines may favor endo/exo selectivity, requiring computational modeling (DFT) to predict transition states .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, but fluorinated solvents (e.g., HFIP) may improve solubility .

Contradictions in literature data on reaction yields can arise from uncontrolled moisture or incomplete fluorination .

What strategies can mitigate conflicting data regarding the compound's thermal stability in different solvent environments?

Q. Advanced

- Controlled kinetic studies : Use differential scanning calorimetry (DSC) to compare decomposition pathways in solvents like THF vs. DMSO. Cross-reference with NIST thermal data .

- In situ monitoring : Employ Raman spectroscopy to detect intermediate degradation products (e.g., fluorinated radicals) during heating.

- Solvent screening : Prioritize solvents with low nucleophilicity (e.g., perfluorinated ethers) to minimize side reactions. Conflicting stability reports may stem from trace impurities in solvents or atmospheric moisture .

What are the key considerations for handling and storing this compound to prevent decomposition, given its fluorinated structure?

Q. Basic

- Storage : Use airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.

- Handling : Avoid contact with metals (e.g., stainless steel) that may catalyze defluorination. Use PTFE-lined equipment.

- Safety : Refer to protocols for fluorinated aromatics, including fume hood use and HF exposure contingency plans .

How can computational methods like DFT be applied to predict the compound's electronic properties and guide experimental design?

Q. Advanced

- Electrostatic potential maps : Identify electron-deficient regions for nucleophilic attack, aiding in reaction site prediction.

- Solvent modeling : Use COSMO-RS to simulate solvent interactions and optimize reaction media for solubility .

- Thermodynamic stability : Calculate Gibbs free energy of fluorinated intermediates to prioritize synthetic pathways. For example, studies on similar isobenzofurans used B3LYP/6-31G(d) to validate regioselectivity .

How do crystallographic data resolve ambiguities in fluorine substitution patterns for this compound?

Q. Advanced

- Disorder modeling : High-resolution X-ray data (e.g., CCDC 1505246 ) can distinguish between static and dynamic disorder in fluorine positions.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F···H contacts), clarifying packing effects on stability.

- Comparisons with analogs : Structural data from related compounds (e.g., 1,1,3,3-tetrafluoro derivatives ) provide benchmarks for bond length/angle deviations due to additional fluorines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.